Benzyl piperazine-D7 diHCl

Catalog No.
S3314734
CAS No.
1141738-08-0
M.F
C11H18Cl2N2
M. Wt
256.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyl piperazine-D7 diHCl

CAS Number

1141738-08-0

Product Name

Benzyl piperazine-D7 diHCl

IUPAC Name

1-[dideuterio-(2,3,4,5,6-pentadeuteriophenyl)methyl]piperazine;dihydrochloride

Molecular Formula

C11H18Cl2N2

Molecular Weight

256.22 g/mol

InChI

InChI=1S/C11H16N2.2ClH/c1-2-4-11(5-3-1)10-13-8-6-12-7-9-13;;/h1-5,12H,6-10H2;2*1H/i1D,2D,3D,4D,5D,10D2;;

InChI Key

BBUJLUKPBBBXMU-JQGXLDKISA-N

SMILES

C1CN(CCN1)CC2=CC=CC=C2.Cl.Cl

Canonical SMILES

C1CN(CCN1)CC2=CC=CC=C2.Cl.Cl

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])N2CCNCC2)[2H])[2H].Cl.Cl

Benzyl piperazine-D7 dihydrochloride, also known as 1-Benzylpiperazine-D7 dihydrochloride, is a deuterated analog of benzylpiperazine. This compound is primarily utilized as a certified reference material in analytical chemistry, particularly for the quantification of benzylpiperazine in various matrices using techniques like gas chromatography and liquid chromatography-mass spectrometry. The incorporation of deuterium atoms into its structure enhances its mass spectrometric properties, making it an effective internal standard for analytical purposes .

  • The specific mechanism of action of BPz-D7 diHCl is unknown due to a lack of published research. Benzyl piperazine itself has been investigated for its potential effects on neurotransmitter systems and ion channels in the nervous system []. However, further research is needed to understand if BPz-D7 diHCl shares similar properties.
  • Information on the safety hazards of BPz-D7 diHCl is limited. As a derivative of benzyl piperazine, it's advisable to handle it with care, following general laboratory safety protocols for unknown compounds. Benzyl piperazine can exhibit psychoactive effects, and similar properties cannot be ruled out for BPz-D7 diHCl [].

Application as an Internal Standard

BZP is a regulated substance due to its potential for stimulant misuse. Research on BZP, particularly in forensic toxicology, requires accurate and reliable methods for its detection and quantification. BPz-d7 diHCl serves as an internal standard (IS) in gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) analysis of BZP [, , ].

Typical of piperazine derivatives:

  • Oxidation: This involves the introduction of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: In this reaction, hydrogen is added or oxygen is removed, commonly facilitated by reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: This reaction entails replacing one atom or group with another, with halogens and nucleophiles serving as common reagents.

The products formed from these reactions depend on the specific reagents and conditions applied. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Benzyl piperazine-D7 dihydrochloride exhibits stimulant properties similar to those of amphetamines. It primarily interacts with the serotonergic and dopaminergic receptor systems. The compound acts as a serotonin reuptake inhibitor, increasing serotonin levels in the synaptic cleft and enhancing neurotransmitter release. Additionally, it has been shown to have a mixed mechanism of action affecting both serotonin and norepinephrine transporters .

In animal studies, benzyl piperazine has demonstrated the ability to stimulate the release and inhibit the reuptake of dopamine, serotonin, and norepinephrine. Its pharmacokinetics indicate hepatic metabolism with renal excretion of metabolites such as hydroxy-benzylpiperazines .

The synthesis of benzyl piperazine-D7 dihydrochloride involves the deuteration of 1-benzylpiperazine. This process typically requires deuterated reagents and solvents under controlled conditions to ensure the effective incorporation of deuterium into the molecular structure.

Synthetic Routes

  • Deuteration: The primary method involves replacing hydrogen atoms in 1-benzylpiperazine with deuterium using deuterated solvents.
  • Industrial Production: On a larger scale, production follows similar synthetic routes but includes stringent quality control measures to ensure product purity and consistency .

Benzyl piperazine-D7 dihydrochloride serves various applications in scientific research:

  • Analytical Chemistry: It is primarily used as an internal standard for quantifying benzylpiperazine in complex mixtures through chromatographic techniques.
  • Pharmacological Studies: Its unique properties allow researchers to study neurological functions and drug interactions involving serotonin and dopamine pathways .

Research indicates that benzyl piperazine interacts significantly with neurotransmitter systems. Its effects are comparable to other stimulant drugs, influencing both serotonin and norepinephrine levels in the brain. Studies have shown that it can produce euphoriant effects similar to those seen with amphetamines but at higher dosages due to its lower potency . Interaction studies often focus on its metabolic pathways and potential side effects when combined with other substances.

Benzyl piperazine-D7 dihydrochloride shares structural similarities with several other compounds in the piperazine class. Below is a comparison highlighting its uniqueness:

Compound NameDescriptionUnique Features
1-BenzylpiperazineNon-deuterated version; stimulant propertiesStandard form for comparison
1-(3-Trifluoromethylphenyl)piperazineStimulant properties; often found alongside benzylpiperazineContains trifluoromethyl group enhancing activity
1-(4-Methoxyphenyl)piperazinePsychoactive effects; alters neurotransmitter activityMethoxy substitution impacts pharmacodynamics
1-Benzyl-4-piperazinium chlorideSalt form used in various applicationsDifferent salt form changes solubility and stability
Benzylpiperazine-D7 dihydrochlorideDeuterated version; ideal for mass spectrometryEnhanced mass spectrometric properties due to deuteration

Benzyl piperazine-D7 dihydrochloride's uniqueness lies in its deuterated nature, making it particularly valuable for analytical applications where precise quantification is essential. The incorporation of deuterium provides distinct advantages in mass spectrometry, allowing for clearer differentiation from non-deuterated analogs during analysis .

High-Resolution Mass Spectrometry for Isotopolog Differentiation

Electrospray ionization high-resolution mass spectrometry (ESI-HRMS) has proven indispensable for characterizing the isotopic purity of benzyl piperazine-D7 diHCl. By resolving hydrogen-deuterium (H/D) isotopolog ions (D~0~–D~n~), ESI-HRMS achieves accuracies within 0.1% for deuterium enrichment measurements [1]. For instance, a study comparing ESI-HRMS and ultraperformance liquid chromatography (UPLC)-HRMS demonstrated concordance between isotopic purity values (98.2% ± 0.3%) and certified standards, validating the method’s reliability [1]. The technique’s sensitivity permits analysis at nanogram levels, minimizing sample consumption while avoiding deuterated solvent interference [1].

Table 1: Key Performance Metrics of ESI-HRMS for Benzyl Piperazine-D7 diHCl

ParameterValue
Mass Accuracy (ppm)< 2.0
Isotopic Purity Precision± 0.3%
Limit of Detection (LOD)0.5 pg/mg
Sample Consumption20 mg hair matrix [3]

Tandem Mass Spectrometry for Position-Specific Deuteration Analysis

Collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS) provides insights into deuterium localization. A recent method leveraging multiple reaction monitoring (MRM) confirmed the absence of deuterium loss in benzyl piperazine-D7 diHCl during fragmentation, critical for verifying label stability [3]. For example, transitions monitored at m/z 245 → 174 (quantifier) and m/z 245 → 130 (qualifier) showed no interferences from protonated analogs, ensuring specificity [3].

Chromatographic Resolution Enhancement Strategies in Complex Matrices

Mobile Phase Optimization for Co-Eluting Isomers

UPLC with T3 columns (1.7 μm particle size) effectively separates benzyl piperazine-D7 diHCl from 40 structurally analogous piperazines in hair extracts. A gradient comprising 0.1% formic acid, 5% acetonitrile, and 20 mM ammonium acetate (Mobile Phase A) and acetonitrile (Mobile Phase B) achieves baseline resolution within 10 minutes [3]. The addition of ammonium acetate suppresses sodium adduct formation, improving peak symmetry by 22% [3].

Table 2: Chromatographic Conditions for Piperazine Separation

ParameterSpecification
ColumnAcquity UPLC T3 (2.1 × 100 mm)
Gradient5–95% B over 10 min
Flow Rate0.4 mL/min
Column Temperature40°C

Matrix Effect Mitigation in Biological Samples

Solid-phase extraction (SPE) with mixed-mode cation-exchange cartridges reduces ion suppression in hair matrices by 85%. Post-column infusion experiments revealed that 20 mg hair samples spiked with 1 ng/mL benzyl piperazine-D7 diHCl exhibited matrix effects of ≤15%, deemed acceptable for forensic workflows [3].

Method Validation Protocols for Forensic and Toxicological Applications

Linearity and Sensitivity Benchmarks

Calibration curves for benzyl piperazine-D7 diHCl in hair extracts demonstrated linearity (R² = 0.998) across 5–500 pg/mg [3]. The lower limit of quantification (LLOQ) of 5 pg/mg meets stringent forensic requirements, enabling detection of single-dose exposures up to 30 days post-administration [3].

Interlaboratory Reproducibility Assessments

A multicenter validation study across six forensic laboratories reported interday precision (CV < 9.8%) and accuracy (92–107%) for benzyl piperazine-D7 diHCl [3]. These metrics comply with SWGTOX guidelines, underscoring the method’s robustness in diverse operational environments.

Table 3: Validation Parameters for Forensic Applications

ParameterResult
Intraday Precision (CV%)4.1–7.3
Interday Precision (CV%)6.8–9.8
Extraction Recovery88–102%
Dilution Integrity (1:10)94–106%

Role as an Internal Standard in Quantitative Workflows

Benzyl piperazine-D7 diHCl’s structural parity with non-deuterated analogs minimizes retention time variability (ΔRT < 0.05 min), making it ideal for internal standardization [3]. Its use in compensating for matrix-induced signal suppression improved quantification accuracy by 18% compared to external calibration methods [3].

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

3

Exact Mass

255.1286412 g/mol

Monoisotopic Mass

255.1286412 g/mol

Heavy Atom Count

15

Dates

Modify: 2024-04-14

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